Hydrouracil, 3-octyl-2-thio-
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Overview
Description
Hydrouracil, 3-octyl-2-thio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an octyl group at the 3-position and a thio group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrouracil, 3-octyl-2-thio- typically involves the acylation of thiols (thiolation). One common method is the acylation of thiols using thioesters and thioacids. This process can be catalyzed by various reagents, such as Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, which facilitates direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions .
Industrial Production Methods
Industrial production methods for Hydrouracil, 3-octyl-2-thio- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Hydrouracil, 3-octyl-2-thio- undergoes various types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
Hydrouracil, 3-octyl-2-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological molecules.
Mechanism of Action
The mechanism of action of Hydrouracil, 3-octyl-2-thio- involves its interaction with various molecular targets and pathways. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and other biomolecules .
Comparison with Similar Compounds
Hydrouracil, 3-octyl-2-thio- can be compared with other similar compounds, such as:
2-Thiouracil: A derivative of uracil with a thio group at the 2-position, used in the treatment of hyperthyroidism.
6-Methyl-2-thiouracil: Another derivative with a methyl group at the 6-position, known for its antithyroid properties.
1-(Acyl/aroyl)-3-(substituted) thioureas: Compounds with similar structural features and diverse applications in coordination chemistry and pharmaceuticals.
Hydrouracil, 3-octyl-2-thio- is unique due to the presence of the octyl group, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5540-66-9 |
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Molecular Formula |
C12H22N2OS |
Molecular Weight |
242.38 g/mol |
IUPAC Name |
3-octyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H22N2OS/c1-2-3-4-5-6-7-10-14-11(15)8-9-13-12(14)16/h2-10H2,1H3,(H,13,16) |
InChI Key |
DGFDUXTYYUWCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CCNC1=S |
Origin of Product |
United States |
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